4-(4-Benzylpiperidin-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine
Description
4-(4-Benzylpiperidin-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a fused pyrimidine derivative featuring a thieno[2,3-d]pyrimidine core substituted at positions 4, 5, and 6. The 4-position is modified with a 4-benzylpiperidine moiety, while the 5- and 6-positions carry phenyl and methyl groups, respectively.
Properties
Molecular Formula |
C25H25N3S |
|---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H25N3S/c1-18-22(21-10-6-3-7-11-21)23-24(26-17-27-25(23)29-18)28-14-12-20(13-15-28)16-19-8-4-2-5-9-19/h2-11,17,20H,12-16H2,1H3 |
InChI Key |
OCLRLROUCUIKOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine ring system.
Introduction of the Benzylpiperidine Moiety: The benzylpiperidine group is introduced through nucleophilic substitution reactions, often using benzyl chloride and piperidine as starting materials.
Final Assembly: The final step involves coupling the benzylpiperidine moiety with the thienopyrimidine core under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidin-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and piperidine in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a ligand for various biological targets, making it useful in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although more research is needed to confirm its efficacy and safety.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound exerts its effects through modulation of these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Thieno[2,3-d]pyrimidine Derivatives
The thieno[2,3-d]pyrimidine core is highly modular, with key modifications at positions 4, 5, and 6 influencing pharmacological properties. Below is a comparative analysis of structurally related compounds (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Pharmacological Implications
- Lipophilicity and CNS Activity : The benzylpiperidine group in the target compound confers higher lipophilicity (clogP ~4.2) compared to the dichlorophenylpiperazine analogs (clogP ~3.8–4.0), suggesting superior blood-brain barrier penetration for CNS applications .
- Receptor Binding : The dichlorophenylpiperazine substituent in may enhance affinity for serotonin (5-HT) or dopamine receptors due to halogen interactions, whereas the benzylpiperidine group lacks this halogen-mediated binding .
Structure-Activity Relationship (SAR) Trends
Position 4 :
- Benzylpiperidine (Target): Balances lipophilicity and steric bulk for CNS penetration.
- Dichlorophenylpiperazine (): Enhances target affinity through halogen bonding but reduces solubility.
- Methoxybenzoate (): Introduces polarity but may limit membrane permeability .
Position 5 :
- Phenyl (Target, ): Provides aromatic stacking interactions.
- 4-Fluorophenyl (): Modulates electronic properties without significant steric changes .
Position 6 :
- Methyl (All analogs): A small substituent that minimally affects steric bulk while maintaining metabolic stability.
Biological Activity
4-(4-Benzylpiperidin-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a complex organic compound belonging to the class of thienopyrimidines. Its unique structure, featuring a benzylpiperidine moiety attached to a thienopyrimidine core, suggests potential biological activities that warrant detailed exploration. This article delves into its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 413.55 g/mol. The structural characteristics contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H25N3S |
| Molecular Weight | 413.55 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZRZKQUPHZYJYBQ-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and colorectal cancer cells. The IC50 values for these effects typically range from 7.9 to 92 µM, indicating promising therapeutic potential against malignancies .
The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors and enzymes. It is hypothesized that it may act as an inhibitor for certain enzymes involved in critical biological pathways or as a modulator of receptor activity. Similar compounds have shown potent activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit enzymes related to cancer progression, although specific targets remain to be fully elucidated. For instance, it has been noted that compounds with similar structures often exhibit enzyme inhibition properties .
Neuropharmacological Effects
The compound's structural similarities to known psychoactive agents suggest potential neuropharmacological effects. Research into related benzylpiperidine derivatives has indicated their role as monoamine releasing agents, which could imply similar activities for this compound . This aspect opens avenues for exploring its use in treating neurological disorders.
In Vitro Studies
A series of in vitro studies have demonstrated the anticancer efficacy of this compound:
- Breast Cancer Cells : The compound showed significant inhibition of cell proliferation at concentrations ranging from 10 µM to 50 µM.
- Colorectal Cancer Cells : Similar inhibitory effects were observed, with IC50 values around 30 µM.
- Mechanistic Insights : Flow cytometry analysis indicated that treated cells underwent apoptosis, affirming the compound's potential as an anticancer agent .
Pharmacological Profiles
The pharmacokinetic profile of similar compounds suggests rapid absorption and distribution within biological systems. Understanding these parameters is crucial for optimizing therapeutic efficacy and minimizing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

